![molecular formula C28H14O2 B13762974 Dibenzo[a,o]perylene-7,16-dione CAS No. 475-63-8](/img/structure/B13762974.png)
Dibenzo[a,o]perylene-7,16-dione
Overview
Description
Helianthrone is a polycyclic aromatic ketone with the molecular formula C28H14O2 It is known for its complex structure, which includes multiple aromatic rings and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Helianthrone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis of methyl helianthrone derivatives involves the reaction of specific aromatic compounds with suitable reagents under photochemical conditions .
Industrial Production Methods: Industrial production of helianthrone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Helianthrone undergoes various chemical reactions, including:
Oxidation: Helianthrone can be oxidized to form quinone derivatives.
Reduction: Reduction of helianthrone leads to the formation of hydroxy derivatives.
Substitution: Aromatic substitution reactions can occur, leading to the formation of various substituted helianthrone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted helianthrone derivatives.
Scientific Research Applications
Helianthrone has several scientific research applications:
Chemistry: Used as a photosensitizer in photochemical studies.
Biology: Investigated for its role in generating reactive oxygen species in biological systems.
Medicine: Explored for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of new materials with specific photochemical properties.
Mechanism of Action
Helianthrone exerts its effects primarily through the generation of reactive oxygen species upon activation by light. This process involves the transfer of electrons, leading to the formation of semiquinone radicals and superoxide radicals. These reactive species can induce cell damage and death, making helianthrone a potent photosensitizer for photodynamic therapy .
Comparison with Similar Compounds
Hypericin: Another polycyclic aromatic ketone with similar photodynamic properties.
Emodin: A related compound used in the synthesis of hypericin.
Anthraquinone: Shares structural similarities with helianthrone and is used in various industrial applications.
Uniqueness: Helianthrone is unique due to its specific molecular structure, which allows for efficient generation of reactive oxygen species under light activation. This property makes it particularly valuable in photodynamic therapy compared to other similar compounds .
Biological Activity
Dibenzo[a,o]perylene-7,16-dione, also known as protopseudohypericin, is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by data tables and relevant research findings.
- Molecular Formula : C30H18O9
- Molar Mass : 522.46 g/mol
- Density : 1.807 g/cm³
- Solubility : Sparingly soluble in water (2.2E-8 g/L)
- Appearance : Yellow powder
- Storage Conditions : 2-8°C
Biological Activities
This compound exhibits several significant biological activities:
- Antitumor Activity :
- Antiviral Properties :
- Antibacterial Effects :
- Antioxidant Activity :
The biological activity of this compound is primarily mediated through:
- Reactive Oxygen Species (ROS) Modulation : The compound enhances the production of ROS in cancer cells, leading to oxidative stress that triggers apoptosis.
- Signal Transduction Pathways : It influences various signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.
Case Studies
- Antitumor Efficacy in Breast Cancer Models :
- Antiviral Activity Against Influenza Virus :
- Antibacterial Testing Against Staphylococcus aureus :
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of dibenzo[a,o]perylene-7,16-dione in laboratory settings?
Methodological Answer: Synthesis of this compound often involves photochemical or thermal cyclization of anthrone derivatives. Critical parameters include solvent polarity (e.g., sulfuric acid for stabilizing carbocation intermediates), irradiation wavelength (visible/near-UV for photooxidation), and reaction time to avoid over-oxidation to sulfonic esters . Column chromatography with silica gel and polar solvents (e.g., dichloromethane/methanol gradients) is recommended for purification due to the compound’s polycyclic aromatic structure and potential byproducts like bianthronyl derivatives .
Q. How can spectroscopic techniques differentiate this compound from structurally similar quinones?
Methodological Answer: UV-Vis spectroscopy is critical due to the compound’s extended π-conjugation, showing distinct absorbance peaks at 450–500 nm in acidic media, which shift upon photoisomerization or oxidation . High-resolution mass spectrometry (HRMS) confirms molecular weight (CHO, exact mass 382.0994), while NMR identifies carbonyl resonances at ~180 ppm and aromatic carbons between 120–140 ppm. FT-IR further distinguishes carbonyl stretching (~1670 cm) from hydroxyl or ester groups in derivatives .
Q. What experimental protocols are recommended for studying the photochromic properties of this compound?
Methodological Answer: Time-lapse UV-Vis spectrometry under controlled irradiation (e.g., 365 nm LED) in acidic solvents (e.g., HSO) can track reversible photoisomerization between the parent compound and its endoperoxide form. Quantum yield calculations require actinometry (e.g., ferrioxalate) to quantify photon absorption efficiency. Differential scanning calorimetry (DSC) may assess thermal stability of photoproducts .
Q. How should researchers address solubility challenges during in vitro assays with this compound?
Methodological Answer: Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers containing cyclodextrins (e.g., β-cyclodextrin) to enhance solubility via host-guest interactions. Dynamic light scattering (DLS) monitors aggregation, while sonication or micellar encapsulation (e.g., with Tween-80) minimizes precipitation .
Q. What are the best practices for validating purity of this compound batches?
Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection to resolve impurities. Purity >98% is achievable via recrystallization from hot toluene. Elemental analysis (C, H, O) should align with theoretical values (C: 87.95%, H: 3.69%, O: 8.36%) to confirm stoichiometric integrity .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound and its derivatives?
Methodological Answer: Density functional theory (DFT) calculates partition coefficients (log P) and hydrolysis rates, while molecular dynamics simulations model interactions with soil organic matter. QSAR models trained on PAH datasets estimate biodegradation half-lives. Experimental validation via OECD 301B (ready biodegradability test) is essential to refine predictions .
Q. What mechanistic insights explain contradictions in reported redox behavior of this compound?
Methodological Answer: Cyclic voltammetry in aprotic solvents (e.g., acetonitrile) reveals two one-electron reductions at −0.8 V and −1.2 V (vs. Ag/AgCl), but proton-coupled electron transfer (PCET) in aqueous media complicates interpretation. In situ IR spectroelectrochemistry identifies intermediates like semiquinone radicals. Discrepancies may arise from trace water or oxygen in electrochemical cells .
Q. How can advanced synthetic strategies improve regioselectivity in this compound functionalization?
Methodological Answer: Transition-metal catalysis (e.g., Pd-catalyzed Suzuki coupling) enables selective substitution at electron-deficient positions. Computational Fukui indices predict reactive sites for electrophilic attack. Directed ortho-metalation (DoM) using directing groups (e.g., –Bpin) enhances control over functionalization patterns .
Q. What experimental designs mitigate artifacts in studying the compound’s biological activity?
Methodological Answer: Use orthogonal assays (e.g., fluorescence quenching and enzyme inhibition) to confirm activity. Include controls with structurally analogous but inactive compounds (e.g., anthraquinone derivatives) to rule out nonspecific effects. LC-MS/MS monitors metabolic stability in cell lysates to distinguish intrinsic activity from degradation artifacts .
Q. How do crystallographic studies resolve ambiguities in the solid-state packing of this compound?
Methodological Answer: Single-crystal X-ray diffraction with synchrotron radiation (λ = 0.7–1.0 Å) resolves π-π stacking distances (~3.4 Å) and torsional angles between fused rings. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts). Disordered regions are modeled using SQUEEZE in Olex2 to refine electron density maps .
Properties
IUPAC Name |
heptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,7,10,12,14,16,18,21,23,25-tridecaene-9,20-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14O2/c29-27-19-9-3-1-7-17(19)25-23-15(11-5-13-21(23)27)16-12-6-14-22-24(16)26(25)18-8-2-4-10-20(18)28(22)30/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJADAVIATOALFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C=CC=C6C5=C3C7=CC=CC=C7C6=O)C=CC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060055 | |
Record name | Dibenzo[a,o]perylene-7,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475-63-8 | |
Record name | Dibenzo[a,o]perylene-7,16-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Helioanthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Helianthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152100 | |
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Record name | Dibenzo[a,o]perylene-7,16-dione | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dibenzo[a,o]perylene-7,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[a,o]perylene-7,16-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.817 | |
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Record name | HELIOANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U52LI8UC9R | |
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